Cas no 72216-29-6 (2-ethyl-6-methoxybenzoic acid)

2-Ethyl-6-methoxybenzoic acid is a substituted benzoic acid derivative featuring an ethyl group at the 2-position and a methoxy group at the 6-position. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile functional groups, which allow for further derivatization. The methoxy group enhances electron density on the aromatic ring, influencing reactivity in electrophilic substitution reactions, while the ethyl group contributes to steric and lipophilic properties. It may serve as an intermediate in the synthesis of fine chemicals, agrochemicals, or active pharmaceutical ingredients (APIs). Its well-defined structure ensures consistency in synthetic applications.
2-ethyl-6-methoxybenzoic acid structure
2-ethyl-6-methoxybenzoic acid structure
Product Name:2-ethyl-6-methoxybenzoic acid
CAS No:72216-29-6
MF:C10H12O3
MW:180.200483322144
MDL:MFCD18412005
CID:3391938
PubChem ID:595751
Update Time:2025-05-20

2-ethyl-6-methoxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • BENZOIC ACID, 2-ETHYL-6-METHOXY-
    • 2-ethyl-6-methoxybenzoic acid
    • 72216-29-6
    • MFCD18412005
    • SCHEMBL2698266
    • A1-91578
    • SY338467
    • AT24259
    • PJDPUTRNSJFWRK-UHFFFAOYSA-N
    • 2-Ethyl-6-methoxybenzoicacid
    • EN300-8114370
    • MDL: MFCD18412005
    • Inchi: 1S/C10H12O3/c1-3-7-5-4-6-8(13-2)9(7)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)
    • InChI Key: PJDPUTRNSJFWRK-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=C(OC)C=CC=C1CC

Computed Properties

  • Exact Mass: 180.078644241Da
  • Monoisotopic Mass: 180.078644241Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 46.5Ų

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Additional information on 2-ethyl-6-methoxybenzoic acid

Recent Advances in the Study of 2-Ethyl-6-Methoxybenzoic Acid (CAS: 72216-29-6) in Chemical Biology and Pharmaceutical Research

2-Ethyl-6-methoxybenzoic acid (CAS: 72216-29-6) is a benzoic acid derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its ethyl and methoxy substituents, has been investigated for its unique physicochemical properties and biological activities. Recent studies have explored its role as a building block in drug synthesis, its interactions with biological targets, and its potential therapeutic applications. This research brief aims to summarize the latest findings related to 2-ethyl-6-methoxybenzoic acid, providing insights into its current and future applications in the field.

One of the key areas of interest in recent research has been the synthesis and modification of 2-ethyl-6-methoxybenzoic acid to enhance its pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated the successful derivatization of this compound to produce novel analogs with improved bioavailability and target specificity. The researchers employed a combination of computational modeling and synthetic chemistry techniques to optimize the compound's structure, resulting in derivatives that exhibited enhanced binding affinity for specific enzyme targets. These findings highlight the potential of 2-ethyl-6-methoxybenzoic acid as a versatile scaffold for drug development.

In addition to its role in drug synthesis, 2-ethyl-6-methoxybenzoic acid has been investigated for its biological activities. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported that this compound exhibits moderate inhibitory activity against certain inflammatory mediators, suggesting its potential as an anti-inflammatory agent. The study utilized in vitro assays to evaluate the compound's effects on cytokine production and enzyme activity, providing preliminary evidence of its therapeutic potential. Further research is needed to elucidate the underlying mechanisms and to assess its efficacy in vivo.

Another promising avenue of research involves the use of 2-ethyl-6-methoxybenzoic acid in the development of prodrugs. A 2023 study in the European Journal of Pharmaceutical Sciences explored the compound's ability to serve as a carrier for targeted drug delivery. By conjugating 2-ethyl-6-methoxybenzoic acid with active pharmaceutical ingredients, researchers were able to enhance the stability and solubility of the resulting prodrugs. This approach could potentially improve the pharmacokinetic profiles of certain drugs, leading to more effective and safer therapeutic options.

Despite these advancements, challenges remain in the widespread application of 2-ethyl-6-methoxybenzoic acid. Issues such as scalability of synthesis, metabolic stability, and potential toxicity need to be addressed in future studies. However, the growing body of research on this compound underscores its significance in chemical biology and pharmaceutical research. As scientists continue to explore its properties and applications, 2-ethyl-6-methoxybenzoic acid may emerge as a valuable tool in the development of new therapeutic agents and chemical probes.

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